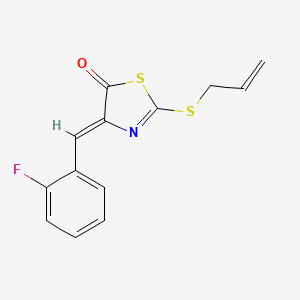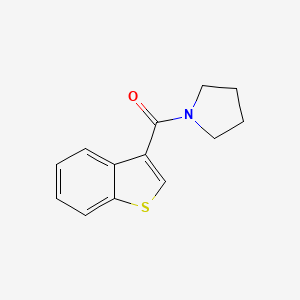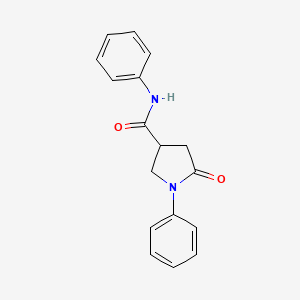![molecular formula C22H19NO3 B5200493 ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate, also known as EAPBC, is a synthetic compound that belongs to the class of chromene derivatives. EAPBC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is not fully understood. However, it has been suggested that ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate exerts its pharmacological effects by modulating various signaling pathways in the cells. For example, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to exert various biochemical and physiological effects in the cells. For example, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been reported to increase the levels of intracellular reactive oxygen species (ROS), which are involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and differentiation. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate exhibits a high degree of selectivity towards its target molecules, which makes it an ideal candidate for drug discovery and development. However, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has some limitations for lab experiments. For example, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is insoluble in water, which makes it difficult to use in aqueous-based assays. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has a relatively low bioavailability, which may limit its therapeutic potential.
Orientations Futures
Several future directions can be explored for the further development and application of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate. Firstly, the mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate needs to be elucidated to understand its pharmacological effects fully. Secondly, the structural modification of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate may lead to the development of more potent and selective analogs. Thirdly, the in vivo efficacy and toxicity of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate need to be evaluated to determine its therapeutic potential. Lastly, the combination of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate with other drugs or therapies may enhance its therapeutic efficacy.
Conclusion
In conclusion, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is a synthetic compound that exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. The synthesis of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the condensation of 2-hydroxy-1,4-naphthoquinone with aniline and ethyl cyanoacetate in the presence of a catalyst. The mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the modulation of various signaling pathways in the cells. ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments, but also has some limitations. Several future directions can be explored for the further development and application of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate.
Méthodes De Synthèse
The synthesis of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the condensation of 2-hydroxy-1,4-naphthoquinone with aniline and ethyl cyanoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a multi-step process, including the formation of an intermediate product, which is subsequently cyclized to yield the final product. The yield of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been reported to possess neuroprotective and anti-diabetic activities.
Propriétés
IUPAC Name |
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-25-22(24)19-18(15-9-4-3-5-10-15)17-13-12-14-8-6-7-11-16(14)20(17)26-21(19)23/h3-13,18H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUNBXZRJCYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5200424.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5200448.png)
![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5200451.png)


![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)
![8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)

![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)